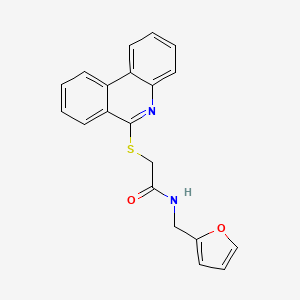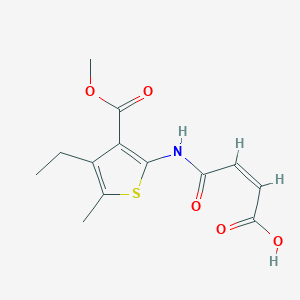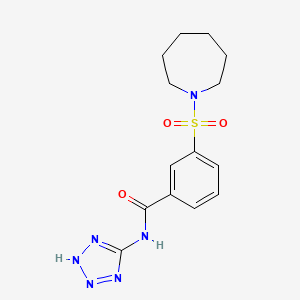![molecular formula C17H14N4O B6420794 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,3-benzodiazole CAS No. 902253-20-7](/img/structure/B6420794.png)
1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,3-benzodiazole is a heterocyclic compound that combines the structural features of oxadiazole and benzodiazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the oxadiazole ring. This intermediate is then reacted with 1H-1,3-benzodiazole-2-carbaldehyde under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit bacterial cell wall synthesis or interfere with essential enzymes in microbial metabolism. The exact pathways and targets can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Benzodiazole Derivatives: Compounds with the benzodiazole structure also show diverse biological activities.
Uniqueness: 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,3-benzodiazole is unique due to its combined structural features, which may result in synergistic effects and enhanced biological activity compared to compounds containing only one of the rings .
Properties
IUPAC Name |
2-(benzimidazol-1-ylmethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-12-6-8-13(9-7-12)17-20-19-16(22-17)10-21-11-18-14-4-2-3-5-15(14)21/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAMZOLCMPKWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B6420714.png)
![2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B6420721.png)
![2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide](/img/structure/B6420729.png)


![N-(4-methoxyphenyl)-2-{[3-(morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetamide](/img/structure/B6420778.png)
![3-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6420780.png)
![N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6420782.png)
![2-((1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B6420784.png)

![4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B6420799.png)
![3-(3-{[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6420809.png)
![2-({5-[4-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6420810.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6420823.png)
